molecular formula C20H24BrN3O B248747 3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide

Cat. No. B248747
M. Wt: 402.3 g/mol
InChI Key: VZYBTTCYZOSEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide acts as a selective antagonist of the dopamine D3 receptor. It has been shown to have high affinity and selectivity for this receptor subtype. The dopamine D3 receptor is involved in the regulation of mood, motivation, and reward, making it a potential target for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the prefrontal cortex and nucleus accumbens, which may contribute to its anxiolytic and antipsychotic effects. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. However, one limitation is that it has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for the study of 3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide. One area of interest is its potential use as a treatment for addiction, as the dopamine D3 receptor has been implicated in the development of drug addiction. Additionally, further studies could be conducted on its neuroprotective effects in the treatment of neurodegenerative diseases. Finally, more research could be done on the potential side effects and safety profile of 3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide.

Synthesis Methods

3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide is synthesized by reacting 4-bromobenzylamine with 3-(4-bromo-phenyl)-propanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to yield 3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have potential as a treatment for anxiety, depression, and schizophrenia. Additionally, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide

Molecular Formula

C20H24BrN3O

Molecular Weight

402.3 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)propanamide

InChI

InChI=1S/C20H24BrN3O/c21-18-6-8-19(9-7-18)22-20(25)10-11-23-12-14-24(15-13-23)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25)

InChI Key

VZYBTTCYZOSEFH-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

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